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Introduction

Lesogaberan, also known as AZD3355, is a selective agonist of the γ-aminobutyric acid type B

(GABA-B) receptor that was under development by AstraZeneca for the treatment of

gastroesophageal reflux disease (GERD).[1][2][3] As a GABA-B receptor agonist, its

mechanism of action is similar to baclofen.[1] However, Lesogaberan was designed to have

limited penetration of the central nervous system (CNS), with the goal of reducing the CNS-

related side effects associated with baclofen.[4] The primary therapeutic target for

Lesogaberan in GERD is the inhibition of transient lower esophageal sphincter relaxations

(TLESRs), a major cause of reflux events. This document provides a detailed overview of the

preclinical and clinical pharmacology of Lesogaberan, its interaction with the GABA-B

receptor, and the experimental methodologies used to characterize its activity.

Quantitative Data Summary
The following tables summarize the key quantitative data regarding Lesogaberan's binding

affinity, functional potency, pharmacokinetic profile, and clinical efficacy.

Table 1: In Vitro Binding Affinity and Functional Potency
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Parameter Species/System Value Reference

EC50

Human recombinant

GABA-B receptors (in

CHO cells)

8.0 nM

EC50
Human recombinant

GABA-B receptors
8.6 nM

Ki

Rat GABA-B

receptors (brain

membranes)

5.1 nM

Ki
Rat GABA-A receptors

(brain membranes)
1.4 µM

Table 2: Preclinical and Clinical Pharmacokinetic Parameters

Parameter Species Value Reference

Oral Bioavailability Rat 100%

Oral Bioavailability Dog 88%

Plasma Protein

Binding
Rat and Human 1%

Time to Cmax (Oral) Human 1-2 hours

Terminal Half-life Human 11-13 hours

Renal Clearance Human
~22% of total body

clearance

Excretion Human

~84% of the dose

excreted in urine

(parent and

metabolites)

Table 3: Clinical Efficacy in Patients with GERD

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endpoint Dose Result vs. Placebo Reference

Reduction in TLESRs 65 mg BID 25% reduction

Increase in LES

Pressure
65 mg BID 28% increase

Reduction in Reflux

Episodes
65 mg BID

47% reduction (0-3

hours postprandially)

Reduction in Reflux

Events
65 mg BID

~35% reduction over

24 hours

Symptom Response

Rate
240 mg BID

26.2% vs. 17.9% for

placebo

GABA-B Receptor Signaling Pathway
GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and sustained

inhibitory neurotransmission. These receptors are obligate heterodimers, composed of GABA-

B1 and GABA-B2 subunits. Upon agonist binding, such as with Lesogaberan, the receptor

undergoes a conformational change that activates associated pertussis toxin-sensitive G-

proteins of the Gαi/o family. The G-protein then dissociates into its Gα and Gβγ subunits, which

in turn modulate downstream effector systems.

The primary signaling cascades initiated by GABA-B receptor activation are:

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the activity of adenylyl

cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ

subunit binds to and activates GIRK channels, causing an efflux of potassium ions (K+). This

leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire

an action potential.

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also binds to and

inhibits presynaptic N-type (CaV2.2) and P/Q-type (CaV2.1) voltage-gated calcium channels.
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This reduces the influx of calcium ions (Ca2+), which is a critical step for neurotransmitter

release.
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GABA-B receptor signaling pathway activated by Lesogaberan.

Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of Lesogaberan are

provided below.

In Vitro Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of Lesogaberan for GABA-B

receptors in rat brain membranes through competitive displacement of a radiolabeled ligand.

Methodology:
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Membrane Preparation: Whole rat brains are homogenized in a buffered sucrose solution

and centrifuged to pellet the crude membrane fraction. The pellet is washed multiple times to

remove endogenous GABA and other interfering substances. The final pellet is resuspended

in a binding buffer.

Competitive Binding: A constant concentration of radiolabeled [3H]GABA is incubated with

the prepared brain membranes in the presence of varying concentrations of Lesogaberan.

Incubation: The reaction mixtures are incubated to allow the binding to reach equilibrium.

Separation: The membrane-bound radioligand is separated from the unbound radioligand by

rapid filtration through glass fiber filters.

Quantification: The radioactivity retained on the filters is measured using liquid scintillation

counting.

Data Analysis: The data are plotted as the percentage of specific [3H]GABA binding versus

the log concentration of Lesogaberan. The IC50 value (the concentration of Lesogaberan
that inhibits 50% of the specific binding of [3H]GABA) is determined by non-linear regression

analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
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Workflow for the in vitro radioligand binding assay.
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In Vitro Functional Assay (Calcium Mobilization)
This protocol measures the functional potency (EC50) of Lesogaberan by quantifying changes

in intracellular calcium concentration in cells expressing recombinant human GABA-B

receptors.

Methodology:

Cell Culture: Chinese Hamster Ovary (CHO) cells are stably co-transfected with plasmids

encoding the human GABA-B1a and GABA-B2 receptor subunits.

Cell Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g.,

Fluo-4 AM).

Compound Addition: The cells are exposed to varying concentrations of Lesogaberan.

Signal Detection: The change in intracellular calcium is measured as a change in

fluorescence intensity using a fluorescence plate reader.

Data Analysis: The fluorescence signal is plotted against the log concentration of

Lesogaberan. The EC50 value, representing the concentration that elicits a half-maximal

response, is determined by fitting the data to a sigmoidal dose-response curve.
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Workflow for the in vitro functional (calcium) assay.

Human Clinical Trial for GERD Efficacy
This protocol outlines a typical study design to evaluate the efficacy of Lesogaberan in

patients with GERD symptoms that are partially responsive to proton pump inhibitor (PPI)

therapy.

Methodology:

Patient Selection: Patients with a confirmed diagnosis of GERD who continue to experience

symptoms despite ongoing PPI therapy are recruited.

Study Design: A randomized, double-blind, placebo-controlled, crossover study design is

employed.
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Treatment Periods: Patients receive Lesogaberan (e.g., 65 mg BID) or a matching placebo

for a defined period (e.g., 2 days), in addition to their standard PPI therapy. A washout period

separates the treatment arms.

Standardized Meal: A standardized meal is given to provoke reflux events at a specific time

point after dosing.

Efficacy Measurements:

Ambulatory Impedance-pH Monitoring: A catheter is placed in the esophagus to measure

the number and type of reflux events over a 24-hour period.

High-Resolution Manometry: Esophageal pressure is measured to determine the number

of TLESRs and the lower esophageal sphincter (LES) pressure, typically over a 3-4 hour

postprandial period.

Data Analysis: The primary endpoints, such as the number of TLESRs and reflux events, are

compared between the Lesogaberan and placebo treatment periods. Statistical analysis is

performed to determine the significance of any observed differences.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b1674770?utm_src=pdf-body
https://www.benchchem.com/product/b1674770?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Group A Group B

Recruit GERD Patients
(Partial PPI Responders)

Randomize

Period 1:
Lesogaberan + PPI

Period 1:
Placebo + PPI

Washout Period

Efficacy Measurement
(Manometry & Impedance-pH)

Period 2:
Placebo + PPI

Washout Period

Period 2:
Lesogaberan + PPI

Compare Lesogaberan vs. Placebo
(TLESRs, Reflux Events, LES Pressure)

Click to download full resolution via product page

Workflow for a crossover clinical trial in GERD patients.

Conclusion
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Lesogaberan is a potent and selective GABA-B receptor agonist that effectively inhibits

transient lower esophageal sphincter relaxations and reduces reflux events in both preclinical

models and human subjects. Its design as a peripherally acting agent aimed to minimize the

central nervous system side effects that have limited the use of other GABA-B agonists like

baclofen for GERD. While clinical trials demonstrated statistically significant effects on the

pathophysiological mechanisms of GERD, the observed improvement in patient-reported

symptoms was modest. Despite its development for GERD being discontinued, the extensive

characterization of Lesogaberan provides a valuable case study for the development of

peripherally restricted GABA-B receptor agonists for various therapeutic indications.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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